molecular formula C16H13N3O4 B6345064 1-(4-Nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid CAS No. 1264043-25-5

1-(4-Nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid

Cat. No. B6345064
CAS RN: 1264043-25-5
M. Wt: 311.29 g/mol
InChI Key: WWXPRKHOMXCVGH-UHFFFAOYSA-N
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Description

The compound is a derivative of nitrophenyl compounds. Nitrophenyl compounds are a class of organic compounds that contain a nitrobenzene moiety, which consists of a benzene ring with a carbon bearing a nitro group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, nitrophenyl compounds are often synthesized through electrophilic aromatic substitution reactions .


Molecular Structure Analysis

The molecular structure of nitrophenyl compounds typically consists of a benzene ring with a nitro group (-NO2) attached. The exact structure of your compound would depend on the positions of the phenyl and pyrazole groups .


Chemical Reactions Analysis

Nitrophenyl compounds can undergo various reactions. For example, they can be reduced to aminophenyl compounds in the presence of a reducing agent .


Physical And Chemical Properties Analysis

The physical and chemical properties of nitrophenyl compounds can vary. For example, 4-nitrophenylacetic acid has a molecular weight of 181.145 Da .

Mechanism of Action

The mechanism of action of 1-(4-Nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid is not fully understood. It is believed that the compound binds to the active site of the enzyme acetylcholinesterase, leading to the inhibition of the enzyme. Additionally, this compound has been shown to bind to the active site of other enzymes, such as cytochrome P450.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter. This inhibition can lead to an increase in acetylcholine levels, which can have various effects on the nervous system. Additionally, this compound has been shown to bind to the active site of other enzymes, such as cytochrome P450, which can lead to changes in the metabolism of various compounds.

Advantages and Limitations for Lab Experiments

1-(4-Nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively inexpensive and easy to synthesize. Additionally, it is a versatile compound that can be used in a variety of ways, such as in the synthesis of other compounds and as a biological probe. However, it is important to note that this compound is a relatively unstable compound and can decompose easily if not stored properly.

Future Directions

There are a number of potential future directions for research involving 1-(4-Nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid. These include further investigation into the biochemical and physiological effects of the compound, such as its effects on neurotransmitter levels and enzyme activity. Additionally, further research into the synthesis of this compound could lead to the development of more efficient and cost-effective methods of production. Finally, further research into the mechanism of action of this compound could lead to the development of more effective inhibitors of acetylcholinesterase and other enzymes.

Synthesis Methods

1-(4-Nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid can be synthesized from the reaction of 4-nitrophenol with phenylhydrazine in the presence of an acid catalyst. This reaction produces an intermediate, phenyl-4-nitrophenylhydrazone, which is then cyclized to form this compound. The reaction is typically carried out in an aqueous medium at room temperature.

Scientific Research Applications

1-(4-Nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid has been used in a variety of scientific research applications. It has been employed as a reagent in the synthesis of other compounds, such as 1-phenyl-3-hydroxy-5-nitro-4-pyrazolines and 5-phenyl-1H-pyrazole-3-carboxylic acid. It has also been used in the synthesis of pharmaceuticals, such as GSK-923295 and GSK-923295A. Additionally, this compound has been used as a probe to study enzyme action, such as the inhibition of the enzyme acetylcholinesterase.

Safety and Hazards

Nitrophenyl compounds can pose various safety hazards. For example, they can be harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

2-(4-nitrophenyl)-3-phenyl-3,4-dihydropyrazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4/c20-16(21)14-10-15(11-4-2-1-3-5-11)18(17-14)12-6-8-13(9-7-12)19(22)23/h1-9,15H,10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWXPRKHOMXCVGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C(=O)O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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